1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)11-12-5-6(8(14)15)4-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDFZKWZRWGDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Pyrrolidine Derivatives
The Boc protecting group is introduced by reacting the amino precursor with di-tert-butyl dicarbonate under mild conditions, typically in an organic solvent such as methylene chloride or dioxane, in the presence of a base like triethylamine or sodium bicarbonate. This step selectively protects the amino group to prevent side reactions during subsequent steps.
- Typical conditions:
- Solvent: Methylene chloride or dioxane
- Base: Triethylamine or sodium bicarbonate
- Temperature: 10–40 °C
- Reaction time: 3–15 hours
- Yield: High, often >90% for Boc-protected intermediates
For example, in a patent method for a related azetidine derivative, 3,3-dimethoxy-azetidine is reacted with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40 °C for 3-4 hours to yield the Boc-protected intermediate at 91% yield.
Oxidation to Introduce the 5-Oxo Group
The 5-oxo group on the pyrrolidine ring is typically introduced by oxidation of a hydroxyl precursor or by ring functionalization using oxidizing agents such as dimethyl sulfoxide (DMSO) activated by oxalyl chloride (Swern oxidation) or other mild oxidants.
- Example procedure:
- Dissolve the hydroxyl-containing intermediate in dichloromethane.
- Add oxalyl chloride and DMSO at low temperature (0 °C to room temperature).
- Stir for 15 hours to oxidize the hydroxyl to ketone.
- Workup involves neutralization and extraction.
This method is described in Chinese patent CN103524392, where 3-hydroxyazetidine derivatives are oxidized to the ketone form, although the process can generate impurities and uses environmentally unfriendly solvents like dioxane and DMSO.
Hydrolysis and Purification
After oxidation, the intermediate is often subjected to aqueous acidic or basic workup to remove protecting groups from other functionalities or to adjust pH for crystallization.
- Typical purification:
- Adjust pH to neutral (7-8) using sodium bicarbonate.
- Extract organic layers with ethyl acetate or methylene chloride.
- Dry over anhydrous sodium sulfate.
- Concentrate and crystallize from hexane or other solvents at 5–10 °C.
- Filter and dry to obtain the pure compound.
For instance, in the preparation of 1-tert-butoxycarbonyl-3-azetidinone, crystallization from hexane at 5–10 °C after concentration yields the product with 85.4% yield.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Methylene chloride | 10–40 | 3–4 hours | ~91 | High selectivity, mild conditions |
| Oxidation to 5-oxo group | Oxalyl chloride, DMSO | Dichloromethane | 0–25 | 15 hours | Moderate | Generates impurities, uses non-green solvents |
| Workup and crystallization | Sodium bicarbonate, hexane crystallization | Ethyl acetate, hexane | 5–50 | 1–15 hours | ~85 | Purification by crystallization |
Research Findings and Analysis
- The Boc protection step is well-established and efficient, providing a stable intermediate for further functionalization.
- Oxidation to the 5-oxo pyrrolidine is challenging due to potential side reactions and impurity formation; solvent choice and reaction conditions critically affect yield and purity.
- Environmentally unfriendly solvents like dioxane and DMSO are commonly used but pose sustainability concerns.
- Recent patents emphasize mild acidic hydrolysis and careful pH control to improve product purity and yield.
- Crystallization at low temperatures is effective for isolating the pure compound with good recovery.
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Note: Molecular weight for the target compound is calculated based on structural similarity to analogs in and .
Comparative Analysis of Functional Groups and Reactivity
Position 1 Substituents
- Target Compound: The Boc-amino group provides steric bulk and protection for the amine, enabling controlled deprotection in acidic conditions (e.g., trifluoroacetic acid) .
- 1-Boc-3-pyrrolidone : The Boc group here stabilizes a lactam structure (3-pyrrolidone), enhancing rigidity and altering solubility compared to the target compound .
Position 5 Functionalization
- Target Compound : The 5-oxo group introduces electron-withdrawing effects, polarizing adjacent bonds and enhancing hydrogen-bonding capacity.
Position 3 Carboxylic Acid
All compounds share a carboxylic acid at position 3, enabling salt formation, esterification, or amide coupling. This group is critical for solubility modulation and conjugation in drug design.
Physicochemical and Application Differences
Table 2: Key Property Comparisons
Research and Industrial Relevance
- Target Compound: Ideal for solid-phase peptide synthesis due to Boc’s reversible protection. Its 5-oxo group may participate in keto-enol tautomerism, influencing binding in enzyme inhibitors.
- 1-Methyl-5-oxo Analog : Simpler structure favors applications in metal-organic frameworks (MOFs) or coordination chemistry due to its unhindered carboxylic acid .
- 1-Boc-3-pyrrolidone : The lactam structure is pivotal in polyamide production and kinase inhibitor design .
- 1-Boc-5-methyl Analog : Used in asymmetric catalysis and chiral auxiliaries where steric control is critical .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 1354952-07-0, is a compound with the molecular formula C10H16N2O5. This compound is recognized for its role as a versatile intermediate in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in stabilizing the amine functionality during various chemical reactions.
The biological activity of this compound is primarily attributed to its function as a protecting group for amines. The Boc group prevents undesired side reactions during synthesis, allowing for selective reactions under mild conditions. Upon exposure to acidic conditions, the Boc group can be cleaved, releasing the free amine for further biological applications, including enzyme interactions and peptide formation.
Applications in Research and Medicine
This compound has several significant applications:
- Peptide Synthesis : It serves as an essential building block in the synthesis of various peptides, which are crucial in biological processes and therapeutic applications.
- Enzyme Studies : This compound is utilized in studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with target enzymes.
- Pharmaceutical Development : It acts as a precursor in developing novel therapeutic agents, particularly those targeting specific biological pathways.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, this compound was employed as a key intermediate. The resulting cyclic peptides exhibited enhanced stability and bioactivity compared to their linear counterparts. The study demonstrated that the Boc-protected amino acid facilitated efficient cyclization, leading to higher yields of the desired product.
Case Study 2: Enzyme Interaction
Research investigating the interaction of this compound with specific enzymes revealed that it could effectively inhibit certain proteases. The inhibition mechanism was linked to the compound's ability to mimic natural substrates, thereby binding competitively to the active site of the enzyme. This finding suggests potential therapeutic applications in treating diseases where protease activity is dysregulated.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Applications | Stability |
|---|---|---|---|
| This compound | Structure | Peptide synthesis, enzyme studies | High |
| 1-{[(Tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid | Structure | Anticancer agents | Moderate |
| 1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | Structure | Drug development | Low |
This table highlights the differences in stability and application areas among similar compounds, emphasizing the unique role of this compound in both research and pharmaceutical contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
